Sodium;3,6-dicloro-1-benzotiofeno-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

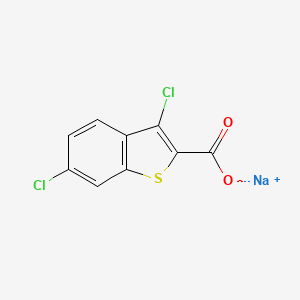

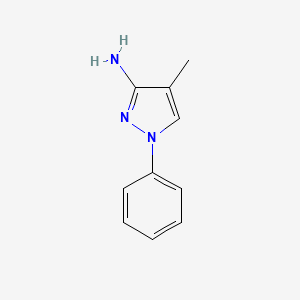

“Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate” is a chemical compound . It is also known as 3,6-Dichloro-1-benzothiophene-2-carboxylic acid .

Molecular Structure Analysis

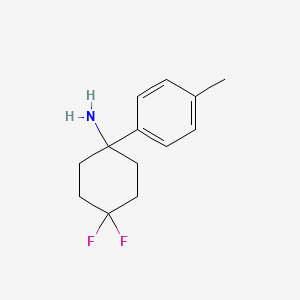

The molecular structure of “Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate” is represented by the empirical formula C9H4Cl2O2S . The InChI code for this compound is 1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has a molecular weight of 247.10 .Aplicaciones Científicas De Investigación

- El 3,6-dicloro-1-benzotiofeno-2-carboxilato de sodio (BT2) actúa como un inhibidor alostérico de la cinasa BCKD (BCKDK o BDK), que regula la actividad del complejo BCKD mitocondrial (BCKDC). Al disociar BDK de BCKDC, BT2 aumenta la actividad de BCKDC, lo que lleva a un metabolismo alterado de los aminoácidos de cadena ramificada (BCAA) .

Inhibición de la α-cetoácido deshidrogenasa de cadena ramificada mitocondrial (BCKD)

Inhibición de Mcl-1 en la investigación proteómica

En resumen, el 3,6-dicloro-1-benzotiofeno-2-carboxilato de sodio es prometedor en la investigación metabólica, la proteómica y el desarrollo de fármacos. Sus propiedades únicas lo convierten en un activo valioso para las investigaciones científicas en diversos campos . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food .

Mode of Action

BT2 is an orally active, allosteric inhibitor of BCKDK . It works by binding to BDK and inducing its dissociation from the BCKD complex (BCKDC) . This action effectively inhibits the activity of BCKDK, thereby increasing the activity of the BCKDC .

Biochemical Pathways

The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs . Normally, BCKDK phosphorylates and inactivates the BCKDC, leading to an accumulation of BCAAs . When bt2 inhibits bckdk, the bckdc remains active, which enhances the metabolism of bcaas and reduces their levels in the plasma .

Pharmacokinetics

BT2 exhibits superior pharmacokinetics and metabolic stability . It is soluble in DMSO, up to at least 20 mg/ml . The compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months .

Result of Action

The action of BT2 results in a robust increase in BCKDC activity in the heart, muscle, and kidney . This leads to a decrease in the levels of BCAAs in the plasma . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .

Action Environment

The action, efficacy, and stability of BT2 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Moreover, the compound’s stability can be influenced by storage conditions

Análisis Bioquímico

Biochemical Properties

Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability . This compound interacts with enzymes such as BCKD kinase, leading to increased cellular BCKDC activity .

Cellular Effects

The compound influences cell function by increasing cellular BCKDC activity in cultures . It induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .

Molecular Mechanism

At the molecular level, Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate exerts its effects through binding interactions with biomolecules, specifically the BCKD kinase . This interaction leads to the dissociation of BDK from the BCKD complex, thereby inhibiting the kinase .

Temporal Effects in Laboratory Settings

The effects of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate change over time in laboratory settings. The compound has superior pharmacokinetics and metabolic stability

Dosage Effects in Animal Models

In animal models, the effects of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate vary with different dosages . The typical dosing range is 20-40 mg/kg (ip. or po. in vivo; mice & rats) or 200 mg/kg diet .

Metabolic Pathways

Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate is involved in the metabolic pathway of the branched-chain α-ketoacid dehydrogenase complex . It interacts with the BCKD kinase, a key enzyme in this pathway .

Propiedades

IUPAC Name |

sodium;3,6-dichloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S.Na/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSJHYXUJYUPRG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)